

# Application Notes and Protocols for Co-crystal Development of Ibuprofen and Paracetamol

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## Compound of Interest

Compound Name: *Ibuprofen-Paracetamol*

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Topic: Co-crystal and Co-amorphous Development of Ibuprofen and Paracetamol for Improved Solubility

For: Researchers, scientists, and drug development professionals.

## Introduction

Ibuprofen, a Biopharmaceutics Classification System (BCS) Class II drug, exhibits high permeability but suffers from poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy. Co-crystallization with a suitable coformer, such as paracetamol, presents a promising strategy to enhance the solubility and dissolution rate of ibuprofen. This document provides detailed protocols for the synthesis and characterization of **ibuprofen-paracetamol** co-crystals and co-amorphous systems, along with data demonstrating the improvement in solubility.

The formation of co-crystals involves incorporating two or more neutral molecules into a new crystalline lattice via non-covalent interactions, primarily hydrogen bonding.<sup>[1]</sup> In the case of ibuprofen and paracetamol, the carboxylic acid group of ibuprofen can form hydrogen bonds with the amide group of paracetamol.<sup>[1]</sup> This new solid form can disrupt the crystal lattice of the individual components, leading to altered physicochemical properties, including increased aqueous solubility.

## Data Summary

The formation of a co-amorphous system of ibuprofen and paracetamol has been shown to significantly enhance the aqueous solubility of ibuprofen. A study utilizing a ball milling technique to prepare a co-amorphous formulation at a 200:500 mg dose ratio of ibuprofen to paracetamol resulted in a 6.7-fold increase in the aqueous solubility of ibuprofen.[2]

Table 1: Aqueous Solubility of Ibuprofen in Co-amorphous Form with Paracetamol[2]

<b>Solid Form</b>	<b>Dose Ratio (Ibuprofen:Paracetamol)</b>	<b>Aqueous Solubility of Ibuprofen (<math>\mu</math>g/mL)</b>	<b>Fold Increase</b>
Pure Ibuprofen	-	$78.3 \pm 1.1$	-
Co-amorphous	200 mg : 500 mg	$522.6 \pm 1.29$	6.7

## Experimental Protocols

### Synthesis of Ibuprofen-Paracetamol Co-crystals (Solution Method)

This protocol is based on the mixed solution full equilibration method.[1]

#### Materials:

- Ibuprofen
- Paracetamol
- Methanol (or acetonitrile, or acetone)
- Conical flask or sealed container
- Orbital shaker with temperature control
- Filtration apparatus (e.g., Buchner funnel, filter paper)
- Vacuum oven

**Procedure:**

- Weigh equimolar amounts of ibuprofen and paracetamol. A molar ratio of 1:1 to 1:2 (paracetamol:ibuprofen) can be used.[1] For a 1:1 molar ratio, use approximately 1.28 g of ibuprofen for every 1 g of paracetamol.
- Transfer the weighed powders into a conical flask.
- Add a suitable solvent (methanol, acetonitrile, or acetone). A suggested ratio is 25 mL of solvent for every 1.5-3.0 g of ibuprofen.[1]
- Seal the flask to prevent solvent evaporation.
- Place the flask in an orbital shaker set to a constant temperature of 22-28°C.
- Shake the mixture for 4-10 days to allow for equilibration and co-crystal formation.[1]
- After the incubation period, remove the flask and filter the resulting suspension to collect the white crystalline product.
- Wash the collected crystals with a small amount of cold solvent.
- Dry the crystals in a vacuum oven at a temperature below the melting point of the co-crystal to remove any residual solvent.

## **Synthesis of Ibuprofen-Paracetamol Co-amorphous System (Microwave-Assisted Method)**

This protocol describes the preparation of a co-amorphous system using a chemical electric magnetic field microwave-assisted method.[3][4]

**Materials:**

- Ibuprofen
- Paracetamol
- Microwave reactor

- Glass reaction vessel

Procedure:

- Weigh ibuprofen and paracetamol in the desired ratio (e.g., 200 mg ibuprofen and 500 mg paracetamol).[3][4]
- Thoroughly mix the powders.
- Transfer the powder mixture into a glass reaction vessel suitable for the microwave reactor.
- Place the vessel in the microwave reactor.
- Set the reaction parameters. While specific parameters may vary depending on the instrument, the process involves heating at a constant temperature and pressure for a defined holding time.[3][4] It is recommended to start with short exposure times and monitor the sample for any signs of degradation.
- After the microwave irradiation is complete, allow the sample to cool to room temperature.
- The resulting solid is the co-amorphous form of ibuprofen and paracetamol.

## Characterization of Co-crystals and Co-amorphous Systems

The formation of the new solid phase should be confirmed using the following techniques:

- Powder X-Ray Diffraction (PXRD): To confirm the formation of a new crystalline phase (co-crystal) with a unique diffraction pattern different from the individual components, or an amorphous halo for a co-amorphous system.
- Differential Scanning Calorimetry (DSC): To determine the melting point of the new solid form, which should be different from the melting points of the individual components.
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in vibrational frequencies, indicating the formation of new intermolecular interactions (e.g., hydrogen bonds) between ibuprofen and paracetamol.

## Solubility Determination Protocol

This protocol is for determining the saturation solubility of the prepared co-crystals or co-amorphous systems.[3][4]

### Materials:

- **Ibuprofen-paracetamol** co-crystal/co-amorphous powder
- Pure ibuprofen and paracetamol powders
- Distilled water or buffer solutions of different pH (e.g., pH 1.2, 4.5, 6.8, 7.4)
- Orbital shaker with temperature control
- Centrifuge
- 0.45  $\mu$ m syringe filters
- UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

### Procedure:

- Add an excess amount of the test sample (co-crystal, co-amorphous, or pure drug) to a known volume of the dissolution medium (e.g., 10 mL of water or buffer) in a sealed container.
- Place the containers in an orbital shaker set to 37°C for 72 hours to ensure equilibrium is reached.[3][4]
- After shaking, centrifuge the samples at a high speed (e.g., 7000 rpm) for 10 minutes to separate the undissolved solid.[3][4]
- Filter the supernatant through a 0.45  $\mu$ m syringe filter.
- Dilute the filtered solution as necessary.
- Analyze the concentration of ibuprofen (and paracetamol, if desired) in the diluted solution using a validated UV-Vis spectrophotometric or HPLC method.

- Calculate the solubility in mg/mL or  $\mu$ g/mL.

## In Vitro Dissolution Study Protocol

This protocol outlines the procedure for conducting in vitro dissolution studies.[\[3\]](#)[\[4\]](#)

Materials:

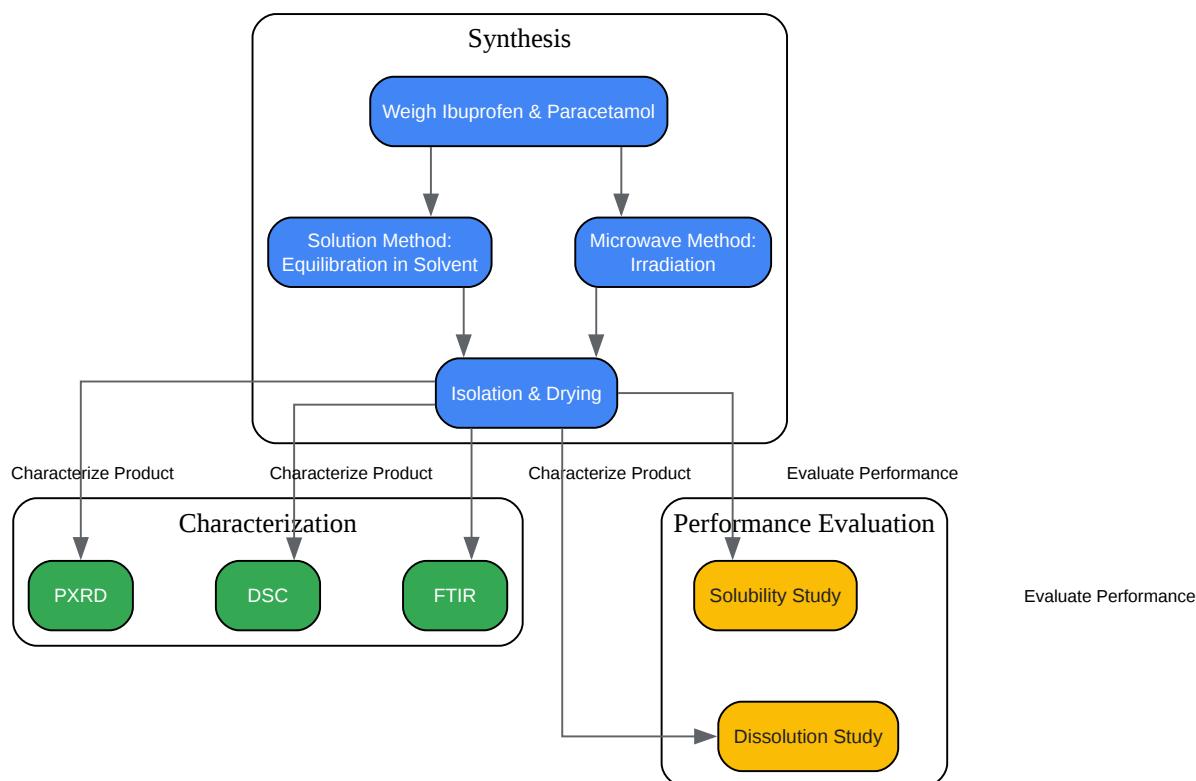
- **Ibuprofen-paracetamol** co-crystal/co-amorphous powder
- Pure ibuprofen and paracetamol powders
- USP Type-II dissolution test apparatus (paddle method)
- Dissolution medium (e.g., 900 mL of pH 7.2 phosphate buffer)
- UV-Vis Spectrophotometer or HPLC system

Procedure:

- Fill the dissolution vessels with 900 mL of the dissolution medium and maintain the temperature at  $37 \pm 0.5^\circ\text{C}$ .
- Set the paddle speed to a specified rate (e.g., 50 or 100 rpm).[\[4\]](#)[\[5\]](#)
- Add a precisely weighed amount of the test sample (equivalent to a specific dose of ibuprofen) into each vessel.
- Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
- Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
- Filter the samples and analyze the concentration of the dissolved drug using a suitable analytical method.
- Calculate the cumulative percentage of drug released at each time point. A co-amorphous system of ibuprofen and paracetamol has been shown to release 100% of the drug within

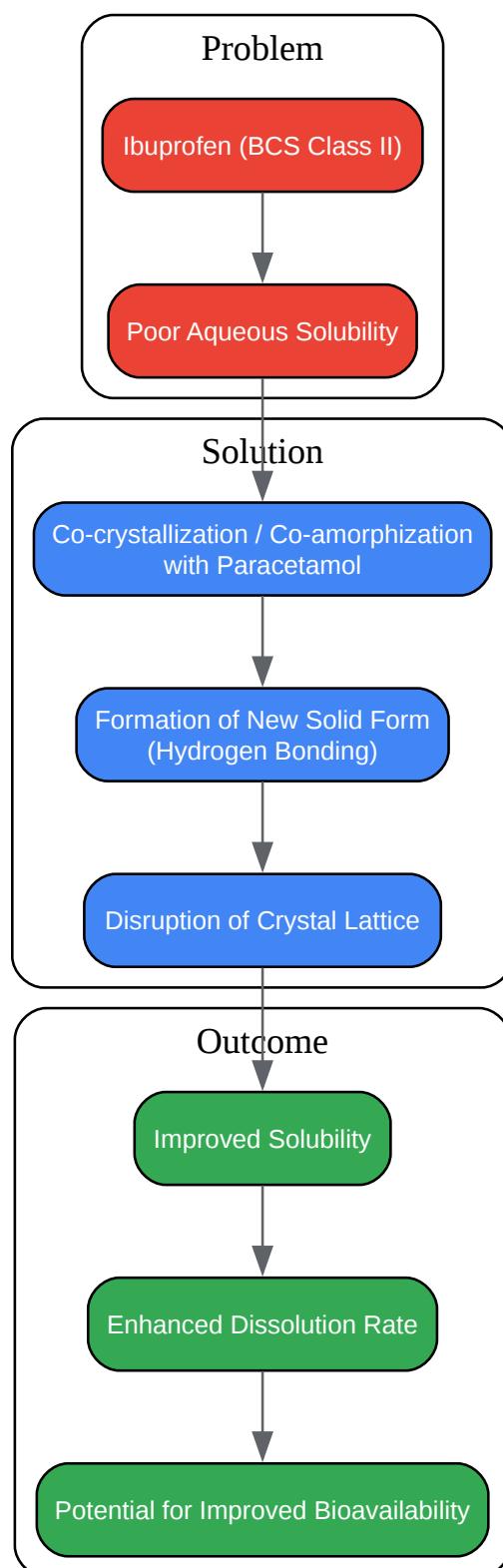
120 minutes.[3]

## Visualizations



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Caption: Experimental workflow for synthesis, characterization, and evaluation.



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